REACTION_CXSMILES
|
[C:1]([NH:5][C:6]1[N:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:7]=1[C:8]([NH2:10])=O)([CH3:4])([CH3:3])[CH3:2].N1C=CC=CC=1.O=P(Cl)(Cl)Cl.[OH-].[Na+]>C(#N)C>[C:1]([NH:5][C:6]1[N:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:7]=1[C:8]#[N:10])([CH3:4])([CH3:2])[CH3:3] |f:3.4|
|
Name
|
2-tert-butylamino-6-chloro-nicotinamide
|
Quantity
|
850 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC1=C(C(=O)N)C=CC(=N1)Cl
|
Name
|
|
Quantity
|
2.42 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
1.37 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
eluting with 2%-30% EtOAc/hexanes gradient
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC1=C(C#N)C=CC(=N1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 630 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |